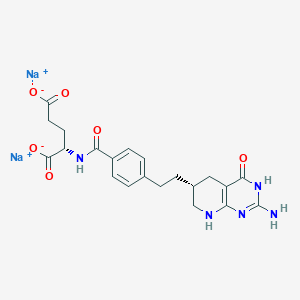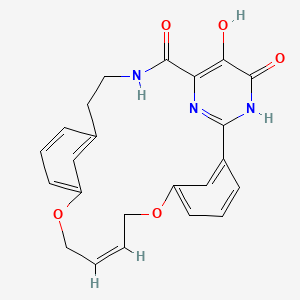
Monomethyl lithospermate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Monomethyl lithospermate is typically obtained through extraction from the roots of Lithospermum erythrorhizon. The extraction process involves the use of organic solvents such as ethanol and ether to isolate the active components from the plant material. The extract is then further purified and crystallized to obtain this compound in its pure form .
Analyse Chemischer Reaktionen
Monomethyl lithospermate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Monomethyl lithospermate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has been shown to have neuroprotective effects, particularly in the treatment of ischemic stroke.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Monomethyl lithospermate exerts its effects primarily through the activation of the PI3K/AKT pathway. This pathway is involved in cell survival, growth, and metabolism. By promoting the phosphorylation of PI3K and AKT, this compound enhances cell viability, inhibits apoptosis, and reduces oxidative stress. This mechanism is particularly beneficial in protecting against neural damage caused by ischemic stroke .
Vergleich Mit ähnlichen Verbindungen
Monomethyl lithospermate is unique in its ability to activate the PI3K/AKT pathway and provide neuroprotective effects. Similar compounds include:
Lithospermic acid: The parent compound from which this compound is derived.
Salvianolic acid B: Another compound with neuroprotective properties, often studied for its effects on the cardiovascular system.
Rosmarinic acid: Known for its antioxidant and anti-inflammatory properties
This compound stands out due to its specific activation of the PI3K/AKT pathway and its potential therapeutic applications in treating neurological disorders.
Eigenschaften
Molekularformel |
C28H24O12 |
|---|---|
Molekulargewicht |
552.5 g/mol |
IUPAC-Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-[(2S,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-methoxycarbonyl-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C28H24O12/c1-38-28(37)24-23-14(3-8-18(31)26(23)40-25(24)15-4-7-17(30)20(33)12-15)5-9-22(34)39-21(27(35)36)11-13-2-6-16(29)19(32)10-13/h2-10,12,21,24-25,29-33H,11H2,1H3,(H,35,36)/b9-5+/t21-,24+,25-/m1/s1 |
InChI-Schlüssel |
NFOCYHUCMXEHDG-YKMFFSNCSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@H](OC2=C(C=CC(=C12)/C=C/C(=O)O[C@H](CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |
Kanonische SMILES |
COC(=O)C1C(OC2=C(C=CC(=C12)C=CC(=O)OC(CC3=CC(=C(C=C3)O)O)C(=O)O)O)C4=CC(=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)







